2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with methoxy groups at the 2 and 5 positions, and an imidazo[1,2-a]pyridine moiety attached via a methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction proceeds rapidly and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up with appropriate equipment, ensuring high yields and purity. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.
Scientific Research Applications
2,5-Dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential anticancer, antiviral, and antibacterial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.
Benzenesulfonamide Derivatives: Compounds with the benzenesulfonamide core are known for their medicinal properties.
Uniqueness
2,5-Dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide is unique due to the presence of both the imidazo[1,2-a]pyridine and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and development.
Properties
Molecular Formula |
C17H19N3O4S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2,5-dimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H19N3O4S/c1-12-5-4-8-20-11-13(19-17(12)20)10-18-25(21,22)16-9-14(23-2)6-7-15(16)24-3/h4-9,11,18H,10H2,1-3H3 |
InChI Key |
RZGWLZQOIDMYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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